molecular formula C11H9N3O B1613506 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole CAS No. 912569-60-9

3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole

Cat. No. B1613506
CAS RN: 912569-60-9
M. Wt: 199.21 g/mol
InChI Key: TWBLKMXEBFQFKR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound “1-(3-Isocyanatophenyl)-1H-pyrrole” has a SMILES string representation of O=C=Nc1cccc(c1)-n2cccc2 . This provides a compact textual representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

The compound “3-Acetylphenyl isocyanate” has a molecular weight of 161.16 . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Synthesis of Biologically Active Heterocyclic Compounds

The quest for novel biologically potent heterocyclic compounds has led to the synthesis of molecules incorporating biologically active heterocycles like oxazole, pyrazoline, and pyridine. These compounds have shown potential in anticancer and antimicrobial applications. For instance, a study revealed the synthesis of compounds with significant potency against cancer cell lines and pathogenic strains, demonstrating their potential use in overcoming drug resistance (Kanubhai D. Katariya et al., 2021).

Electrochemical Synthesis of Heterocyclic Compounds

Electrochemically catalyzed reactions offer a green alternative to traditional synthetic methods, featuring mild reaction conditions and high yields. Research into the electrocatalyzed N–N coupling and ring cleavage reactions of pyrazoles has provided a pathway to synthesize new heterocyclic compounds, showcasing the method's environmental compatibility and efficiency (S. Zandi et al., 2021).

Small Molecule Fixation

The fixation of small molecules like carbon dioxide by frustrated Lewis pairs involving pyrazole derivatives indicates their utility in capturing and utilizing CO2, potentially impacting materials science and environmental chemistry. Such reactions afford adducts that can be used in various applications, demonstrating the versatility of pyrazole-based compounds in addressing contemporary challenges (Eileen Theuergarten et al., 2012).

Fluorescent Labeling for Biomolecules

Pyrazole-based heterocyclic dyes have emerged as promising fluorescent markers for labeling biomolecules, demonstrating their potential in analytical chemistry. The development of 3-naphthyl-1-phenyl-5-(4-carboxyphenyl)-2-pyrazoline as a derivatization agent for HPLC analysis exemplifies the role of pyrazole derivatives in enhancing detection and quantification methods for biologically relevant molecules (B. Varghese et al., 2016).

Antimicrobial and Antioxidant Activities

The synthesis and evaluation of pyrazole derivatives for their antimicrobial and antioxidant activities highlight their potential as leads in drug discovery. Molecular docking studies and in vitro assays have identified compounds with promising activities, indicating the role of pyrazole moieties in developing new therapeutic agents (P. Thangarasu et al., 2019).

Safety and Hazards

The compound “1-(3-Isocyanatophenyl)-1H-pyrazole” is considered hazardous. It’s toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

3-(3-isocyanatophenyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-6-5-11(13-14)9-3-2-4-10(7-9)12-8-15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBLKMXEBFQFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC(=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640334
Record name 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole

CAS RN

912569-60-9
Record name 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912569-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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